2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine is a chemical compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes a benzyl group attached to a pyrrolidine ring, connected via an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine typically involves the reaction of 1-benzylpyrrolidine with an appropriate alkylating agent. One common method includes the use of 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated compounds, nucleophiles, solvents like ethanol or acetone.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol
- 1-Benzylpyrrolidine
- 2-Chloroethylamine
Uniqueness
2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethylamine stands out due to its unique combination of a benzyl group and a pyrrolidine ring connected via an ethylamine chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-2-yl)methoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-8-10-17-12-14-7-4-9-16(14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDLNDPFRDRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)COCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.